Methyl 3-(4-fluoroanilino)-3-oxopropanoate
Overview
Description
Methyl 3-(4-fluoroanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoroaniline moiety attached to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoroanilino)-3-oxopropanoate typically involves the reaction of methyl acetoacetate with 4-fluoroaniline. The reaction is carried out under acidic or basic conditions to facilitate the nucleophilic substitution of the aniline group onto the acetoacetate ester. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-fluoroanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 3-(4-fluoroanilino)-3-oxopropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoroanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoroaniline moiety can bind to active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of Methyl 3-(4-fluoroanilino)-3-oxopropanoate, used in various chemical reactions.
Methyl acetoacetate: Another precursor, commonly used in organic synthesis.
Fluoroaniline derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Uniqueness: this compound is unique due to the combination of the fluoroaniline moiety and the ester group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-(4-fluoroanilino)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLMEQGFKXXCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601141 | |
Record name | Methyl 3-(4-fluoroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130112-64-0 | |
Record name | Methyl 3-(4-fluoroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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